molecular formula C19H26N2O2 B14327062 4-(Cyclohexanecarbonyl)-1-(2-phenylethyl)piperazin-2-one CAS No. 107235-73-4

4-(Cyclohexanecarbonyl)-1-(2-phenylethyl)piperazin-2-one

Cat. No.: B14327062
CAS No.: 107235-73-4
M. Wt: 314.4 g/mol
InChI Key: LJOWBFLXJNDRHG-UHFFFAOYSA-N
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Description

4-(Cyclohexanecarbonyl)-1-(2-phenylethyl)piperazin-2-one is a complex organic compound belonging to the piperazine family Piperazines are a class of heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclohexanecarbonyl)-1-(2-phenylethyl)piperazin-2-one typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through various methods, including the cyclization of diethanolamine with ethylenediamine or the reduction of pyrazine.

    Introduction of the Cyclohexanecarbonyl Group: This step involves the acylation of the piperazine ring with cyclohexanecarbonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Phenylethyl Group: The final step is the alkylation of the piperazine ring with 2-phenylethyl bromide under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethyl group, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted piperazines.

Scientific Research Applications

4-(Cyclohexanecarbonyl)-1-(2-phenylethyl)piperazin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or analgesic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Cyclohexanecarbonyl)-1-(2-phenylethyl)piperazin-2-one involves its interaction with specific molecular targets, such as receptors or enzymes. The phenylethyl group may facilitate binding to hydrophobic pockets, while the piperazine ring can interact with polar or charged regions. This dual interaction can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

    1-(2-Phenylethyl)piperazine: Lacks the cyclohexanecarbonyl group, making it less hydrophobic.

    4-(Cyclohexanecarbonyl)piperazine: Lacks the phenylethyl group, affecting its binding properties.

    N-Phenylpiperazine: Contains a phenyl group directly attached to the nitrogen, altering its electronic properties.

Uniqueness: 4-(Cyclohexanecarbonyl)-1-(2-phenylethyl)piperazin-2-one is unique due to the presence of both the cyclohexanecarbonyl and phenylethyl groups, which confer distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.

Properties

CAS No.

107235-73-4

Molecular Formula

C19H26N2O2

Molecular Weight

314.4 g/mol

IUPAC Name

4-(cyclohexanecarbonyl)-1-(2-phenylethyl)piperazin-2-one

InChI

InChI=1S/C19H26N2O2/c22-18-15-21(19(23)17-9-5-2-6-10-17)14-13-20(18)12-11-16-7-3-1-4-8-16/h1,3-4,7-8,17H,2,5-6,9-15H2

InChI Key

LJOWBFLXJNDRHG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)N2CCN(C(=O)C2)CCC3=CC=CC=C3

Origin of Product

United States

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